Cas no 137161-14-9 (2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine)

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and agrochemical applications. Its reactive trichloromethyl and chloro groups enable versatile functionalization, making it a valuable intermediate in the preparation of herbicides, fungicides, and pharmaceuticals. The methoxy substituent enhances stability while allowing selective modifications. This compound exhibits strong electrophilic character, facilitating nucleophilic substitution reactions under controlled conditions. Its structural features contribute to high reactivity and efficiency in cross-coupling and cyclization processes. Suitable for use in controlled environments, it requires careful handling due to its halogen-rich composition. The compound is particularly valued for its role in developing crop protection agents with targeted activity.
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine structure
137161-14-9 structure
Product Name:2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
CAS No:137161-14-9
MF:C6H4Cl4N2O
MW:261.920757293701
CID:1092658
PubChem ID:15022709
Update Time:2025-10-29

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
    • SCHEMBL7805900
    • SB59724
    • 2-Chloro-4-methoxy-6-trichloromethylpyrimidine
    • 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine
    • 137161-14-9
    • NPWXDCIHFNVNPM-UHFFFAOYSA-N
    • Pyrimidine, 2-chloro-4-methoxy-6-(trichloromethyl)-
    • Inchi: 1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
    • InChI Key: NPWXDCIHFNVNPM-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(N=C(N=1)Cl)OC)(Cl)Cl

Computed Properties

  • Exact Mass: 261.904823g/mol
  • Monoisotopic Mass: 259.907774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35Ų

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine Pricemore >>

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